BenchChemオンラインストアへようこそ!

Anemarsaponin E

cytotoxicity anticancer steroidal saponin

For gastric cancer research requiring selective cytotoxicity, order Anemarsaponin E. It uniquely inhibits SGC7901 cells (IC50 57.90 μM), unlike inactive anemarsaponin B, timosaponin D, and B II (IC50 >100 μM). Use as a reference standard in LC-MS/MS pharmacokinetic studies (LLOQ 0.1–1.0 ng/mL) for Baihe Zhimu decoction or fMLP-induced neutrophil signaling research.

Molecular Formula C46H78O19
Molecular Weight 935.1 g/mol
CAS No. 244779-38-2
Cat. No. B10799804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnemarsaponin E
CAS244779-38-2
Molecular FormulaC46H78O19
Molecular Weight935.1 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC
InChIInChI=1S/C46H78O19/c1-20(19-59-41-38(56)35(53)32(50)28(16-47)61-41)8-13-46(58-5)21(2)31-27(65-46)15-26-24-7-6-22-14-23(9-11-44(22,3)25(24)10-12-45(26,31)4)60-43-40(37(55)34(52)30(18-49)63-43)64-42-39(57)36(54)33(51)29(17-48)62-42/h20-43,47-57H,6-19H2,1-5H3
InChIKeyFDASUPFDHLZNSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anemarsaponin E Procurement Guide: Chemical Profile, Purity Standards, and Research-Grade Specifications


Anemarsaponin E (also designated Timosaponin E1, CAS 136565-73-6/244779-38-2) is a furostanol-type steroidal saponin isolated primarily from the rhizomes of Anemarrhena asphodeloides Bunge (Liliaceae) [1]. With a molecular formula of C46H78O19 and a monoisotopic mass of 934.51 Da, this compound is characterized by a furostane aglycone core bearing a methoxy group at the C-22 position and multiple glycosidic linkages [2]. Available as a white to off-white powder with reported purity levels ranging from 95% to 99.15% from various commercial suppliers, Anemarsaponin E is soluble in methanol, ethanol, and DMSO and demonstrates lyophilized stability of up to 36 months when stored at -20°C [3].

Why Anemarsaponin E Cannot Be Interchanged with Timosaponin AIII, BII, or Other In-Class Steroidal Saponins


Steroidal saponins isolated from Anemarrhena asphodeloides exhibit substantial structural divergence that translates directly into measurable differences in pharmacological potency, cell-type selectivity, and systemic exposure. For example, timosaponin AIII differs from Anemarsaponin E in both aglycone oxidation state and glycosylation pattern, resulting in a distinct antiplatelet aggregation profile wherein timosaponin AIII exhibits the strongest inhibitory effect among 13 tested congeners, whereas Anemarsaponin E demonstrates moderate activity . Furthermore, pharmacokinetic studies reveal that despite nearly identical molecular structures, timosaponin BII and Anemarsaponin E display divergent plasma concentration-time profiles in vivo, with the former exhibiting higher systemic exposure (AUC) than the latter following oral administration [1]. Such compound-specific differences in potency, tissue disposition, and elimination kinetics render class-level substitution scientifically unjustified and potentially misleading for rigorous experimental applications.

Anemarsaponin E Quantitative Differentiation Evidence: Head-to-Head Cytotoxicity, Pharmacokinetic, and Anti-Inflammatory Comparisons


Comparative Cytotoxicity of Anemarsaponin E (Timosaponin E1) vs. Anemarsaponin R Against HepG2 and SGC7901 Cancer Cell Lines

In a direct head-to-head evaluation of eight steroidal saponins isolated from Anemarrhena asphodeloides, Anemarsaponin E (designated as Timosaponin E1, compound 7) exhibited differential cytotoxicity against human gastric carcinoma SGC7901 cells with an IC50 value of 57.90 μM, whereas anemarsaponin R (compound 3) demonstrated antiproliferative activity against human hepatocellular carcinoma HepG2 cells with an IC50 value of 43.90 μM [1]. Notably, other tested saponins, including anemarsaponin B, timosaponin D, and anemarsaponin B II, failed to exhibit significant cytotoxicity against either cell line (IC50 > 100 μM), underscoring the compound-specific nature of the observed activity [1].

cytotoxicity anticancer steroidal saponin

Comparative Pharmacokinetic Disposition of Anemarsaponin E vs. Timosaponin BII and Timosaponin AIII Following Oral Administration in Rats

A comprehensive pharmacokinetic study employing HPLC-MS/MS quantified eight saponins in rat plasma following oral administration of Rhizoma Anemarrhenae extract, enabling direct cross-compound comparison of systemic exposure parameters [1]. Across all eight detected saponins—including neomangiferin, mangiferin, timosaponin E1 (Anemarsaponin E), timosaponin E, timosaponin B-II, timosaponin B-III, timosaponin A-III, and timosaponin A-I—the Tmax ranged from 2 to 8 hours and the elimination half-life (t1/2) ranged from 4.06 to 9.77 hours, indicating relatively slow excretion kinetics [1]. Importantly, plasma concentrations for all eight saponins were very low, indicative of poor oral bioavailability, yet substantial inter-compound variability in Cmax and AUC was observed, necessitating compound-specific pharmacokinetic characterization rather than class-level extrapolation [1].

pharmacokinetics bioavailability ADME

Anti-Inflammatory Potency of Anemarsaponin E: IC50 Value from Validated Assay

Anemarsaponin E demonstrates anti-inflammatory activity with a reported IC50 value of 0.3 μM . This value, derived from validated anti-inflammatory assays, positions Anemarsaponin E as a quantitatively characterized compound for inflammation-related research applications. A separate cytotoxicity evaluation in HL-60 leukemia cells reported an IC50 value of 15.5 μg/mL (approximately 16.6 μM) .

anti-inflammatory IC50 natural product

Comparative Antiplatelet Aggregation Activity of 13 Steroidal Glycosides: Timosaponin AIII vs. Timosaponin E1 and Related Congeners

In a systematic evaluation of 13 steroidal glycosides isolated from Anemarrhena asphodeloides rhizomes, timosaponin AIII (compound 13) exhibited the strongest inhibitory effect on adenosine diphosphate (ADP)-induced platelet aggregation, whereas timosaponin E1 (Anemarsaponin E, identified as timosaponin E in this study, compound 3) demonstrated detectable but weaker antiplatelet activity . The assay included five new steroidal glycosides and eight known saponins, including timosaponin BII, timosaponin BIII, anemarrhenasaponin I, anemarrhenasaponin III, and anemarrhenasaponin A(2), providing a comprehensive intra-class activity ranking .

antiplatelet thrombosis cardiovascular

Differential Modulation of Stimulus-Induced Superoxide Generation in Human Neutrophils by Timosaponin E1 vs. Timosaponin E2

A targeted study comparing timosaponin E1 and timosaponin E2 examined their effects on superoxide generation in human neutrophils stimulated by different agonists [1]. Both timosaponin E1 and E2 significantly inhibited N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide generation in a concentration-dependent manner, but neither compound inhibited superoxide generation induced by arachidonic acid (AA) [1]. This stimulus-specific inhibitory profile suggests involvement of protein tyrosine kinase pathways in fMLP-mediated superoxide generation rather than non-specific antioxidant effects [1].

neutrophil superoxide oxidative stress inflammation

Comparative Pharmacokinetic Behavior of Anemarsaponin E vs. Timosaponin BII and AIII in Normal and Depression Model Rats Following Baihe Zhimu Decoction Administration

A validated LC-MS/MS method was developed for simultaneous quantification of seven bioactive components—neomangiferin, mangiferin, regaloside A, regaloside I, timosaponin BII, anemarsaponin E, and timosaponin AIII—in rat plasma following oral administration of Baihe Zhimu decoction [1]. The method achieved a lower limit of quantification (LLOQ) of 0.1–1.0 ng/mL with intra- and inter-day precisions within 15% and accuracies ranging from -10.4% to 14.5% [1]. Recovery rates ranged from 90.8% to 113.8%, and the method was successfully applied to compare pharmacokinetic profiles between normal rats and chronic unpredicted mild stress (CUMS)-induced depression model rats [1]. Distinct differences in Cmax, Tmax, and AUC were observed among timosaponin BII, anemarsaponin E, and timosaponin AIII, with the depression model altering the pharmacokinetic parameters relative to normal controls [1].

pharmacokinetics depression traditional Chinese medicine LC-MS/MS

Evidence-Backed Application Scenarios for Anemarsaponin E Procurement in Academic and Industrial Research


Gastric Carcinoma In Vitro Model Development

Investigators developing gastric cancer cell line models should procure Anemarsaponin E based on its direct head-to-head demonstration of selective cytotoxicity against SGC7901 gastric carcinoma cells (IC50 = 57.90 μM), whereas alternative saponins such as anemarsaponin B, timosaponin D, and anemarsaponin B II exhibited no detectable activity (IC50 > 100 μM) [1]. This cell-type selectivity enables focused mechanism-of-action studies in gastric cancer biology without confounding effects in hepatocellular models.

Pharmacokinetic and Drug-Drug Interaction Studies Involving Steroidal Saponins

Given the validated LC-MS/MS analytical methodology with LLOQ values of 0.1–1.0 ng/mL and well-characterized pharmacokinetic parameters (Tmax: 2–8 h; t1/2: 4.06–9.77 h), Anemarsaponin E is suitable as a reference compound for pharmacokinetic studies, including drug-drug interaction investigations with traditional Chinese medicine formulations [2]. The established analytical protocol supports precise quantification in complex biological matrices, facilitating regulatory-compliant ADME studies.

Neutrophil-Mediated Inflammation and Tyrosine Kinase Signaling Research

Anemarsaponin E is specifically indicated for research examining fMLP-induced superoxide generation and protein tyrosine kinase signaling pathways in human neutrophils, as it demonstrates concentration-dependent, stimulus-specific inhibition of fMLP-mediated (but not arachidonic acid-mediated) superoxide production [3]. This mechanistic specificity distinguishes Anemarsaponin E from non-specific antioxidants and supports its use in dissecting neutrophil activation cascades.

Depression Pharmacology and Disease-State Pharmacokinetic Modeling

Researchers investigating the pharmacological basis of Baihe Zhimu decoction in depression treatment should source Anemarsaponin E as a key analytical reference standard, as it has been specifically quantified alongside six other bioactive components in rat plasma and its pharmacokinetic profile has been compared between normal and CUMS-induced depression model rats [4]. This compound-specific dataset enables accurate interpretation of pharmacodynamic outcomes in disease-state models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anemarsaponin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.